Australine hydrochloride
Overview
Description
Australine hydrochloride is a polyhydroxylated pyrrolizidine alkaloid that acts as an inhibitor of various glucosidases, including alpha-glucosidase, amyloglucosidase, and glucosidase I . This compound is notable for its selective inhibition of glucosidase I without affecting glucosidase II . This compound is derived from the seeds of Castanospermum australe and has been studied for its potential biological activities, including antiviral and anti-HIV properties .
Mechanism of Action
Target of Action
Australine hydrochloride is a pyrrolizidine alkaloid that primarily targets various enzymes. It inhibits glucoamylase and also inhibits glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . These enzymes play crucial roles in carbohydrate metabolism, breaking down complex sugars into simpler forms that can be absorbed by the body .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It selectively inhibits these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase . This selective inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of these enzymes by this compound affects the carbohydrate metabolism pathway. By inhibiting enzymes like glucoamylase and glucosidase I, the breakdown of complex carbohydrates into simpler, absorbable forms is hindered . This can lead to an accumulation of unprocessed carbohydrates and a decrease in the availability of simple sugars for energy production.
Result of Action
The primary result of this compound’s action is the inhibition of specific enzymes involved in carbohydrate metabolism. This leads to a disruption in the normal breakdown of complex carbohydrates, potentially affecting energy production in the body . Additionally, this compound (at 500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins .
Biochemical Analysis
Biochemical Properties
Australine hydrochloride plays a crucial role in biochemical reactions by inhibiting several enzymes. It is an inhibitor of glucoamylase, glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . The inhibition constants (IC50) for these enzymes are 5.8 µM, 20 µM, 28 µM, 35 µM, and 28 µM, respectively . This compound is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM . This selectivity makes it a valuable tool for studying carbohydrate metabolism and glycoprotein processing.
Cellular Effects
This compound affects various types of cells and cellular processes. In influenza virus-infected MDCK cells, this compound inhibits glycoprotein processing and induces the accumulation of glycoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal processing of glycoproteins, which are essential for various cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes. This compound inhibits glucoamylase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of starch into glucose . Similarly, it inhibits glucosidase I, sucrase, maltase, and α-glucosidase by binding to their active sites and blocking their enzymatic activities . This inhibition leads to the accumulation of glycoproteins and disrupts normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and can be used for up to six months . Over time, this compound may degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in the sustained accumulation of glycoproteins in cells, which may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glucosidase activity without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glucoamylase, glucosidase I, sucrase, maltase, and α-glucosidase, inhibiting their activities and affecting the breakdown of carbohydrates . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its inhibitory effects on glucosidases . This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits their functions.
Preparation Methods
Australine hydrochloride can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the seeds of Castanospermum australe . The synthetic process typically includes the following steps:
Isolation: The seeds of Castanospermum australe are processed to extract the natural product.
Purification: The extracted compound is purified using chromatographic techniques to obtain pure australine.
Hydrochloride Formation: The purified australine is then converted to its hydrochloride form by reacting with hydrochloric acid.
Chemical Reactions Analysis
Australine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Australine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Australine hydrochloride is unique among glucosidase inhibitors due to its selective inhibition of glucosidase I without affecting glucosidase II . Similar compounds include:
Castanospermine: Another pyrrolizidine alkaloid that inhibits both glucosidase I and II.
Swainsonine: A compound that inhibits alpha-mannosidase and glucosidase II.
Deoxynojirimycin: An iminosugar that inhibits alpha-glucosidase.
This compound’s selective inhibition makes it a valuable tool for studying specific glycoprotein processing pathways .
Properties
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFORKADSOHYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186766-07-4 | |
Record name | Australine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported palladium-catalyzed asymmetric allylic alkylation in the synthesis of Australine hydrochloride?
A1: The research by [] details a novel method for synthesizing (+)-Australine hydrochloride enantioselectively. This is significant because it utilizes a mixture of readily available dl- and meso-divinylethylene carbonate as starting materials. The palladium-catalyzed asymmetric allylic alkylation allows for the selective formation of a single chiral product from this diastereomeric mixture, simplifying the synthesis and increasing its efficiency. This methodology offers a more controlled and efficient approach compared to previous methods, highlighting its potential for the development of new synthetic strategies for similar compounds.
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